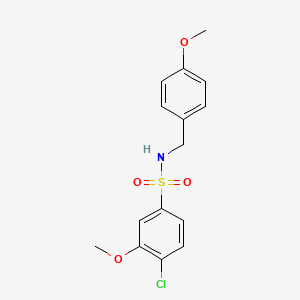![molecular formula C14H12N2O2S2 B5782256 3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5782256.png)
3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a thiocyanate derivative of phenylsulfonylamine and is known for its ability to inhibit the activity of specific enzymes in the body. In
Mecanismo De Acción
The mechanism of action of 3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate involves the inhibition of specific enzymes in the body. This compound binds to the active site of the enzyme and prevents it from carrying out its normal function. The exact mechanism of inhibition varies depending on the enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate are dependent on the specific enzyme being targeted. Inhibition of carbonic anhydrase, for example, can lead to a decrease in the production of bicarbonate ions, which can affect pH regulation in the body. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can affect neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate in lab experiments is its potency as an enzyme inhibitor. This compound has been shown to be highly effective at inhibiting specific enzymes, making it a valuable tool for studying enzyme function. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal are necessary to prevent harm to researchers and the environment.
Direcciones Futuras
There are several future directions for the study of 3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate. One area of interest is in the development of more potent and selective enzyme inhibitors. Another area of interest is in the study of the compound's potential use in the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential impact on human health.
Conclusion:
In conclusion, 3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been extensively studied for its ability to inhibit specific enzymes and its potential use in the treatment of various diseases. While there are limitations to using this compound in lab experiments, its potency as an enzyme inhibitor makes it a valuable tool for studying enzyme function. Further research is needed to fully understand the potential applications and impact of this compound on human health.
Métodos De Síntesis
The synthesis of 3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate involves the reaction of 3-methyl-4-aminophenyl sulfonamide with thiophosgene. The reaction takes place under mild conditions and yields a high purity product. The synthesis of this compound has been extensively studied, and several modifications have been proposed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate has been widely studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the study of enzyme inhibitors. This compound has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
[4-(benzenesulfonamido)-3-methylphenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-11-9-12(19-10-15)7-8-14(11)16-20(17,18)13-5-3-2-4-6-13/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGHYFPZEOCQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC#N)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzenesulfonamido)-3-methylphenyl] thiocyanate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5782187.png)
![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5782189.png)
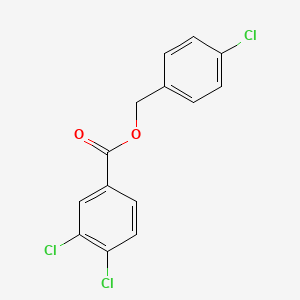
![N-[2-(4-methoxyphenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5782203.png)
![N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5782210.png)
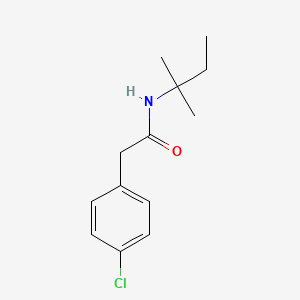
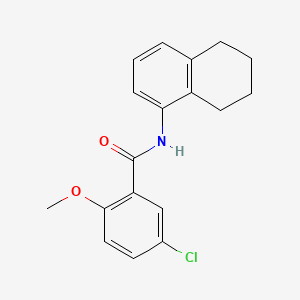
![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5782225.png)
![N-[4-(benzyloxy)phenyl]-2-chlorobenzamide](/img/structure/B5782227.png)
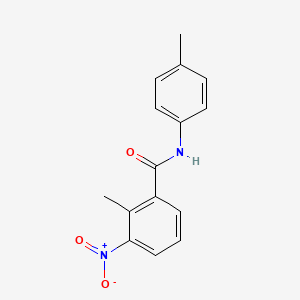

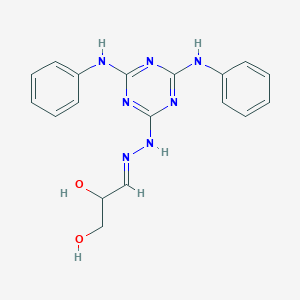
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one](/img/structure/B5782248.png)
